4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline

c-Met kinase time-dependent CYP450 inhibition triazolopyridazine linker SAR

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline (CAS 1232770-00-1) is a heterocyclic small molecule (MW 227.22 g/mol; C11H9N5O) featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 4-aminophenyl group via an ether oxygen. The compound belongs to the O-linked triazolopyridazine subclass, which has been identified in the medicinal chemistry literature as a privileged scaffold for kinase inhibition, notably against c-Met and LRRK2.

Molecular Formula C11H9N5O
Molecular Weight 227.227
CAS No. 1232770-00-1
Cat. No. B2612439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline
CAS1232770-00-1
Molecular FormulaC11H9N5O
Molecular Weight227.227
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=NN3C=NN=C3C=C2
InChIInChI=1S/C11H9N5O/c12-8-1-3-9(4-2-8)17-11-6-5-10-14-13-7-16(10)15-11/h1-7H,12H2
InChIKeyWBRAJIHRVONSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline (CAS 1232770-00-1) – Procurement-Grade Characterization for Kinase-Targeted Research


4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline (CAS 1232770-00-1) is a heterocyclic small molecule (MW 227.22 g/mol; C11H9N5O) featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 4-aminophenyl group via an ether oxygen [1]. The compound belongs to the O-linked triazolopyridazine subclass, which has been identified in the medicinal chemistry literature as a privileged scaffold for kinase inhibition, notably against c-Met and LRRK2 [2]. Its computed physicochemical profile (XLogP3 = 0.9, TPSA = 78.3 Ų, HBD = 1, HBA = 5) places it within fragment-like chemical space, making it a versatile starting point for structure–activity relationship (SAR) exploration and hit-to-lead optimization campaigns [1].

Why Generic Substitution Fails for 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline – The O‑Linked vs. C‑Linked vs. N‑Linked Differentiation Crisis


In-class triazolopyridazine analogs cannot be freely interchanged because the nature of the linker at the 6-position—oxygen (O-linked), carbon (C-linked), or nitrogen (N-linked)—dictates both kinase inhibition potency and off-target liability profiles. The O-linked series, to which 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline belongs, has been shown to produce potent nanomolar c-Met inhibition but carries a documented risk of time-dependent cytochrome P450 (CYP) inactivation that is absent in the N-linked congeners [1]. Conversely, the direct C-linked analog 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline (CAS 1204296-33-2) removes the oxygen atom entirely, altering both conformational flexibility and hydrogen-bonding capacity, which can shift kinase selectivity profiles . Procurement of an uncharacterized analog without linker-specific pharmacological data therefore introduces uncontrolled variables into any SAR or in vivo study.

Quantitative Differentiation Evidence: 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline vs. Closest Analogs


O‑Linked vs. N‑Linked Triazolopyridazine c-Met Inhibition and CYP450 Time-Dependent Inhibition Liability

The O-linked triazolopyridazine series, which includes the 6-yloxy substitution pattern of the target compound, demonstrates nanomolar c-Met kinase inhibition but is associated with time-dependent inhibition (TDI) of cytochrome P450 enzymes. In the seminal Amgen study, this TDI liability was a key driver for the shift to the N-linked series, which eliminated the TDI signal while maintaining c-Met potency [1]. This establishes that for researchers prioritizing ADME safety profiling, the O-linked scaffold offers a distinct mechanistic probe for CYP TDI structure–toxicity relationship studies, whereas N-linked analogs serve as the progression candidate scaffold [1].

c-Met kinase time-dependent CYP450 inhibition triazolopyridazine linker SAR

Physicochemical Differentiation: O‑Linked Target Compound vs. C‑Linked Analog (CAS 1204296-33-2)

The direct C-linked analog 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline (CAS 1204296-33-2) lacks the ether oxygen atom, resulting in distinct physicochemical properties. The O-linked target compound (CAS 1232770-00-1) exhibits an experimental logP of approximately 0.33–0.96 depending on measurement conditions, a topological polar surface area (TPSA) of 78.3 Ų, and one hydrogen bond donor . In contrast, the C-linked analog, with a direct aryl–heteroaryl bond, is expected to have a higher logP and lower TPSA due to the absence of the oxygen H-bond acceptor, though vendor-supplied data indicate the same molecular formula . These differences directly impact solubility, permeability, and protein binding, making the two analogs non-interchangeable in fragment-based screening or pharmacokinetic optimization workflows .

physicochemical property comparison logP TPSA fragment-based drug discovery

Kinase Selectivity Fingerprint: O‑Linked Triazolopyridazine Scaffold Across c-Met, LRRK2, and Pim-1

The [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy scaffold has demonstrated activity against multiple therapeutically relevant kinases. In separate studies, O-linked triazolopyridazines have shown nanomolar inhibition of c-Met kinase [1], while structurally related 6-substituted triazolopyridazine derivatives have exhibited dual c-Met/Pim-1 inhibition with differential potency ratios depending on the substitution pattern at the 6-position [2]. Furthermore, triazolopyridazine-based LRRK2 inhibitors have shown unprecedented selectivity for the Parkinson's disease-associated G2019S mutant over wild-type LRRK2 [3]. The target compound, bearing an unsubstituted 4-aminophenyl ether, represents the minimal pharmacophoric element of this scaffold and serves as a critical reference compound for deconvoluting substitution-dependent selectivity shifts.

kinase selectivity profiling c-Met LRRK2 G2019S Pim-1 polypharmacology

Antiproliferative Activity Contextualization: O‑Linked 6-Alkoxy Triazolopyridazine Derivatives in the NCI 60-Cell Panel

While the target compound itself lacks directly reported NCI 60-cell panel data, closely related O-linked 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine derivatives have been evaluated at 10⁻⁵ M concentration across the full NCI 60 cancer cell line panel [1]. Compound 2r, a 6-alkoxy derivative within this series, emerged as one of the most active agents while exhibiting the lowest toxicity in the same screen [1]. Separately, novel triazolo[4,3-b]pyridazine derivatives evaluated via the NCI protocol showed good activity against the SR (leukemia) cell panel, with the most active compounds (2f, 4a) advancing to five-dose screening and c-Met kinase inhibition assessment [2]. These data establish the O-linked 6-substituted triazolopyridazine scaffold as a validated starting point for anticancer SAR, with the target compound serving as the synthetic entry point for 6-alkoxy diversification.

cytotoxicity NCI 60-cell line panel antiproliferative activity triazolopyridazine SAR

Procurement-Driven Application Scenarios for 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline (CAS 1232770-00-1)


c-Met Kinase Inhibitor Hit-to-Lead SAR – CYP TDI Liability Assessment

Medicinal chemistry teams optimizing c-Met kinase inhibitors can use the O-linked target compound as a reference standard to quantify CYP3A4 time-dependent inhibition (TDI) risk. Because the N-linked triazolopyridazine series eliminates TDI but retains c-Met potency [1], the O-linked compound is essential for establishing the SAR boundary between kinase inhibition and CYP inactivation. Procurement of both O-linked and N-linked scaffolds from a single vendor enables controlled head-to-head TDI profiling in human liver microsome assays.

Fragment-Based Drug Discovery – Physicochemical Benchmarking of Minimal Triazolopyridazine Scaffolds

The compound's fragment-like physicochemical profile (MW 227.22, XLogP3 0.9, TPSA 78.3 Ų) [1] makes it suitable for fragment-based screening libraries. Its distinct HBA count (5 vs. 4 for the C-linked analog) [2] provides a unique hydrogen-bonding capacity that can be exploited in structure-based design. Researchers can co-crystallize this minimal scaffold with c-Met or LRRK2 kinase domains to identify key binding interactions before initiating fragment growth.

Kinase Selectivity Panel Reference Compound for Polypharmacology Profiling

As the unsubstituted parent of a scaffold class known to engage c-Met, Pim-1, and LRRK2 [1][2][3], the target compound serves as an essential negative or low-potency control in kinase selectivity panels. Its inclusion allows researchers to attribute potency and selectivity gains to specific substituents, a critical step in validating SAR hypotheses and avoiding false-positive interpretations in broad-panel kinase profiling.

6-Alkoxy Anticancer Agent Synthesis – Key Building Block for NCI 60-Cell Panel Actives

The 4-aminophenyl ether group provides a reactive aniline handle for further derivatization into 6-alkoxy and 6-substituted analogs that have demonstrated antiproliferative activity in the NCI 60-cell line panel [1][2]. Contract research organizations and academic medicinal chemistry labs require this building block in multi-gram quantities to support parallel synthesis of focused libraries targeting c-Met-dependent and leukemia cell lines.

Quote Request

Request a Quote for 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.